4-Bromo-2-(methoxymethoxy)phenol
Overview
Description
4-Bromo-2-(methoxymethoxy)phenol is an organic compound with the molecular formula C8H9BrO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxymethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxymethoxy)phenol typically involves the bromination of 2-(methoxymethoxy)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine and a suitable solvent such as chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxymethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Quinones are formed as major products.
Reduction: Hydroquinones are the primary products.
Scientific Research Applications
4-Bromo-2-(methoxymethoxy)phenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxymethoxy)phenol involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyphenol: Similar in structure but lacks the methoxymethoxy group.
4-Bromophenol: Contains only the bromine substituent without the methoxy groups
Uniqueness
4-Bromo-2-(methoxymethoxy)phenol is unique due to the presence of both bromine and methoxymethoxy groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-bromo-2-(methoxymethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCMVONAMXQOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301384 | |
Record name | 4-Bromo-2-(methoxymethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1589000-58-7 | |
Record name | 4-Bromo-2-(methoxymethoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1589000-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(methoxymethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.